molecular formula C12H18O3S B11869363 Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate

Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate

Cat. No.: B11869363
M. Wt: 242.34 g/mol
InChI Key: PWULAEPMAGZWEG-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate is a chemical compound with the molecular formula C₁₂H₁₈O₃S. It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 1-oxaspiro[2.5]octane-2-carboxylate with diethyl sodiomalonate in toluene. This reaction yields diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate, which upon distillation undergoes partial de-ethoxycarbonylation to give the desired product .

Industrial Production Methods

While specific industrial production methods for Ethyl 2-oxo-1-thiaspiro[4The use of toluene as a solvent and diethyl sodiomalonate as a reagent are key components of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H18O3S

Molecular Weight

242.34 g/mol

IUPAC Name

ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate

InChI

InChI=1S/C12H18O3S/c1-2-15-10(13)9-8-12(16-11(9)14)6-4-3-5-7-12/h9H,2-8H2,1H3

InChI Key

PWULAEPMAGZWEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CCCCC2)SC1=O

Origin of Product

United States

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